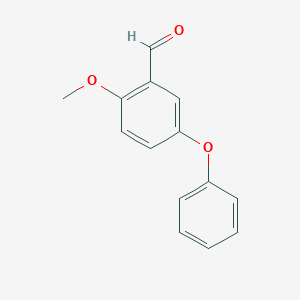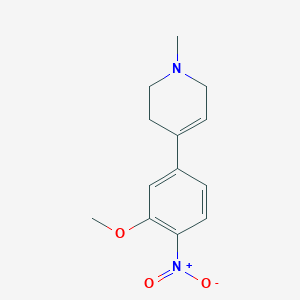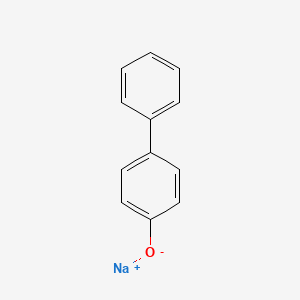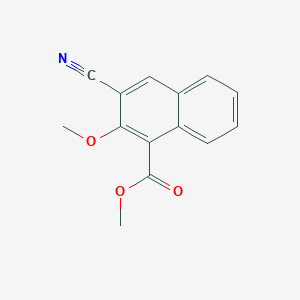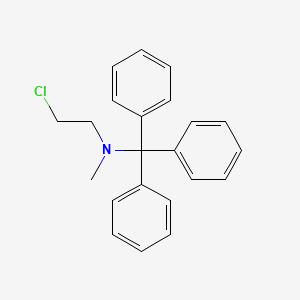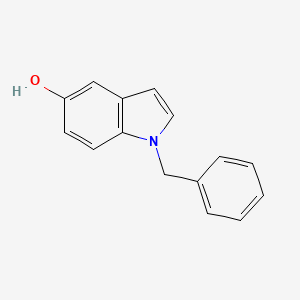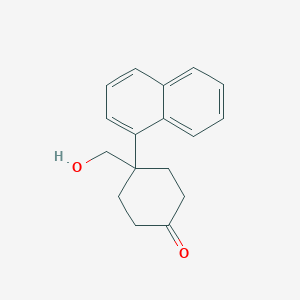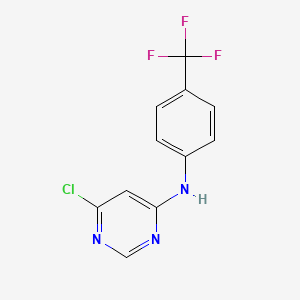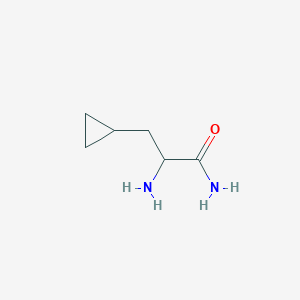
Ethyl 2-bromo-2-(o-tolyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-bromo-2-(o-tolyl)acetate is an organic compound with the molecular formula C11H13BrO2 It is an ester derivative of 2-bromo-2-(2-methylphenyl)acetic acid
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-(o-tolyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-2-(2-methylphenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the bromination of ethyl 2-(2-methylphenyl)acetate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reactivity of the bromine.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-bromo-2-(2-methylphenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反应分析
Types of Reactions
Ethyl 2-bromo-2-(o-tolyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as ethyl 2-azido-2-(2-methylphenyl)acetate or ethyl 2-thiocyanato-2-(2-methylphenyl)acetate.
Reduction: Formation of ethyl 2-bromo-2-(2-methylphenyl)ethanol.
Oxidation: Formation of ethyl 2-bromo-2-(2-carboxyphenyl)acetate.
科学研究应用
Ethyl 2-bromo-2-(o-tolyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins with specific properties.
作用机制
The mechanism of action of ethyl 2-bromo-2-(2-methylphenyl)acetate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. This process typically involves the formation of a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.
In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent to the carbonyl carbon. This process involves the formation of a tetrahedral intermediate, which then collapses to form the alcohol.
In oxidation reactions, the methyl group is converted to a carboxylic acid through the addition of oxygen atoms from the oxidizing agent. This process involves the formation of an intermediate species, such as an alcohol or aldehyde, which is further oxidized to the carboxylic acid.
相似化合物的比较
Ethyl 2-bromo-2-(o-tolyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-bromo-2-phenylacetate: Lacks the methyl group on the aromatic ring, leading to different reactivity and properties.
Ethyl 2-chloro-2-(2-methylphenyl)acetate: Contains a chlorine atom instead of a bromine atom, resulting in different reactivity in nucleophilic substitution reactions.
Ethyl 2-bromo-2-(4-methylphenyl)acetate: Has the methyl group in a different position on the aromatic ring, affecting its chemical behavior and reactivity.
The uniqueness of ethyl 2-bromo-2-(2-methylphenyl)acetate lies in its specific substitution pattern and the presence of both the bromine and ester functional groups, which provide a versatile platform for various chemical transformations and applications.
属性
分子式 |
C11H13BrO2 |
|---|---|
分子量 |
257.12 g/mol |
IUPAC 名称 |
ethyl 2-bromo-2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-11(13)10(12)9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3 |
InChI 键 |
WSHAGPCQJGMMGF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=CC=CC=C1C)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

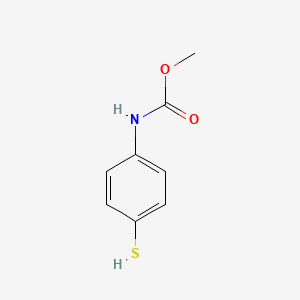
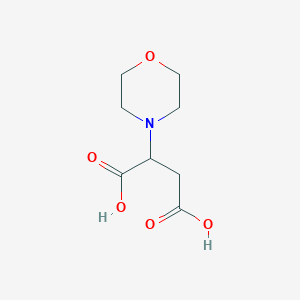
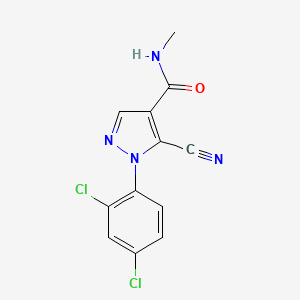
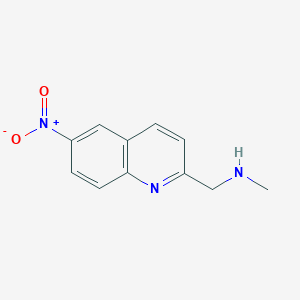
![5H-1,3-Dioxolo[4,5-f]isoindole-5,7(6H)-dione](/img/structure/B8719900.png)
